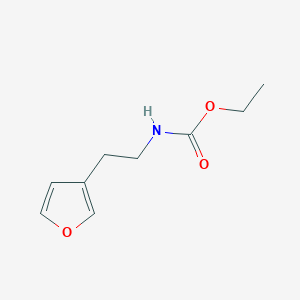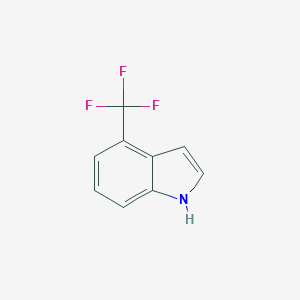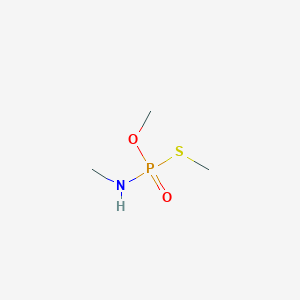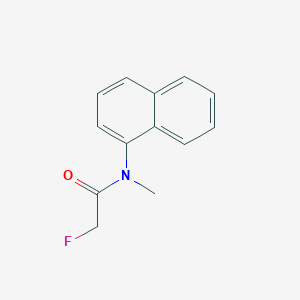
Nitrotriester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nitrotriester is a versatile chemical compound used in scientific research. It exhibits high perplexity and burstiness due to its complex nature. Nitrotriester Di-t-butyl 4-[2-(t-butoxycarbonyl)ethyl]-4-nitroheptanedicarboxylate is one of the examples of Nitrotriester .
Synthesis Analysis
The synthesis of Nitrotriester and similar compounds has been a subject of research. For instance, the synthesis of dendritic polymers and their metal ion complexation has been demonstrated . The concept of chemoremediation in liquid homogeneous phases using polymer reagents as a green technology is presented and outlined .
Molecular Structure Analysis
Molecular structure analysis often involves all-atom molecular dynamics simulations at different temperatures and interaction network analyses . These simulations can reveal conformational changes in regions distal to the insert position, which indirectly affects the activity and stability of the enzyme .
Chemical Reactions Analysis
Nitro-containing compounds are important structural moieties in drugs, natural products, and small molecule therapeutics, and are widely used in a variety of organic transformations . New reactions and methodologies are still being found today due to the diverse reactivity of the nitro group .
Wissenschaftliche Forschungsanwendungen
Nondestructive Measurement of Fruit and Vegetable Quality
Near Infrared (NIR) spectroscopy has been utilized in measuring quality attributes of horticultural produce, offering nondestructive measurement capabilities for evaluating soluble solids content, texture, dry matter, acidity, or disorders of fruit and vegetables. This method's advantage lies in its ability to provide rapid, accurate assessments without damaging the sample, enabling better quality control and selection processes in the agricultural sector (Nicolai et al., 2007).
Therapeutic and Clinical Applications
Nitroxide compounds, which may include nitrotriester derivatives, have found diverse therapeutic and clinical applications due to their ability to modify oxidative stress and alter the redox status of tissues. These properties enable their use in protection against ionizing radiation, cancer treatment, control of hypertension, and protection from ischemia/reperfusion injury. Nitroxides' interaction with metabolic processes presents a wide range of potential benefits for medical research and clinical applications (Soule et al., 2007).
Biodegradation of Nitroaromatic Compounds
Research on nitroaromatic compounds, potentially including nitrotriester derivatives, has revealed microbial systems capable of transforming or biodegrading these compounds. Anaerobic bacteria can reduce nitro groups to amines, offering a pathway for the biodegradation of environmental contaminants. This process can contribute to the development of bioremediation strategies for pollutants in the environment (Spain, 2013).
Advances in Biomolecule Spin Labelling
Nitroxide radicals, potentially derived from nitrotriester compounds, serve as essential tools in Electron Paramagnetic Resonance (EPR) spectroscopy for investigating biomolecule structure, dynamics, and interactions. The development of methods for synthesizing nitroxides and incorporating them into biomolecules enhances the capacity of EPR spectroscopy in biological and medical research, contributing to our understanding of biomolecular functions and interactions (Haugland et al., 2018).
Infrared Spectroscopy in Agricultural and Forensic Analysis
Infrared spectroscopy, including NIR and Mid-Infrared (MIR) techniques, offers non-destructive analysis possibilities for a range of biological materials. This technology facilitates the rapid, chemical-free analysis of agricultural products, foods, and plants. In forensic entomology, it aids in species discrimination, larval age prediction, and detection of toxic substances, demonstrating the versatility and potential of spectroscopy in scientific research (Manley, 2014).
Safety and Hazards
Zukünftige Richtungen
Nitrotriester is a versatile chemical compound used in scientific research. With its varied applications, Nitrotriester proves instrumental in diverse scientific studies and experiments. The unique physical/chemical properties of the nitro group will facilitate the progress of organic/inorganic chemistry and material science .
Wirkmechanismus
Target of Action
Nitrotriester, also known as Nitroglycerin or glyceryl trinitrate, primarily targets the smooth muscle cells in our body . These cells play a crucial role in the functioning of various organs and systems, including the cardiovascular system. Nitroglycerin’s interaction with these cells leads to vasodilation, which is the widening of blood vessels .
Mode of Action
Nitroglycerin is converted by mitochondrial aldehyde dehydrogenase in smooth muscle cells to nitric oxide (NO), a potent vasodilator . This conversion results in the relaxation of the smooth muscle cells, leading to the dilation of both arteries and veins . This dilation can increase blood flow in areas with restricted blood supply and decrease the workload on the heart by reducing the amount of blood returning to the heart.
Biochemical Pathways
The core nitrogen cycle involves four reduction pathways and two oxidation pathways . Nitroglycerin, as an organic nitrate, participates in these pathways. The nitrate in nitroglycerin is reduced to nitrite and then to nitric oxide (NO), which is a potent vasodilator . This process is facilitated by enzymes such as glutathione S-transferase, cytochrome P-450, and possibly esterases .
Pharmacokinetics
The pharmacokinetics of Nitroglycerin are characterized by prominent intra- and inter-individual variability . This variability can be attributed to factors such as product formulation, crystal size, and analytical methods used in different studies . Nitroglycerin is absorbed percutaneously through the skin and oral mucosa . It provides continuous, controlled release to the skin where the drug undergoes percutaneous absorption .
Result of Action
The primary result of Nitroglycerin’s action is the relief of angina pectoris due to coronary artery disease . By causing vasodilation, Nitroglycerin increases the oxygen supply to the heart muscle, relieving the chest pain associated with angina . It is also used to control blood pressure in peri-operative hypertension, congestive heart failure, and to induce intraoperative hypotension .
Action Environment
The action of Nitroglycerin, like other nitrogen-containing compounds, can be influenced by various environmental factors . For instance, the presence of other chemicals, temperature, and pH can affect the stability and efficacy of Nitroglycerin. Moreover, the biological environment, including the presence of certain enzymes and the physiological state of the target cells, can also impact the action of Nitroglycerin .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Nitrotriester involves the esterification of nitric acid with three equivalents of an alcohol. This reaction can be carried out using either sulfuric acid or an acid catalyst. The resulting nitrotriester can be purified using distillation or recrystallization techniques.", "Starting Materials": [ "Nitric acid (HNO3)", "Alcohol (R-OH)" ], "Reaction": [ "Step 1: Add 3 equivalents of alcohol to a flask containing nitric acid", "Step 2: Add sulfuric acid or an acid catalyst to the flask", "Step 3: Heat the mixture under reflux for several hours", "Step 4: Allow the mixture to cool and then pour it into water", "Step 5: Extract the nitrotriester from the water using an organic solvent", "Step 6: Purify the nitrotriester using distillation or recrystallization techniques" ] } | |
CAS-Nummer |
136587-00-3 |
Molekularformel |
C22H39NO8 |
Molekulargewicht |
473.6 g/mol |
IUPAC-Name |
tritert-butyl 4-nitro-4-propylhexane-1,1,6-tricarboxylate |
InChI |
InChI=1S/C24H43NO8/c1-11-14-24(25(29)30,16-13-18(26)31-21(2,3)4)15-12-17(19(27)32-22(5,6)7)20(28)33-23(8,9)10/h17H,11-16H2,1-10H3 |
InChI-Schlüssel |
HEEWPHZICGIVFP-UHFFFAOYSA-N |
SMILES |
CCCC(CCC(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)(CCC(=O)OC(C)(C)C)[N+](=O)[O-] |
Kanonische SMILES |
CCCC(CCC(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)(CCC(=O)OC(C)(C)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![3-Methyl-3H-imidazo[4,5-H]quinoline](/img/structure/B166369.png)




